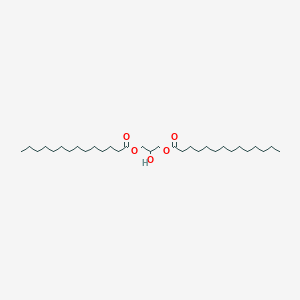

Glyceryl 1,3-dimyristate

Descripción

Propiedades

IUPAC Name |

(2-hydroxy-3-tetradecanoyloxypropyl) tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-27-29(32)28-36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADYBWICRJWGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H60O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228331 | |

| Record name | Glyceryl 1,3-dimyristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(14:0/0:0/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0055952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7770-09-4 | |

| Record name | 1,3-Dimyristin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7770-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1,3-dimyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007770094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC404226 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glyceryl 1,3-dimyristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropane-1,3-diyl dimyristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,3-DIMYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8G6O94TLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemistry and Cellular Biology of 1,3 Dimyristoyl Glycerol

Biological Roles of Diacylglycerols

Diacylglycerols (DAGs), including 1,3-Dimyristoyl-glycerol, are multifaceted lipid molecules that hold significant importance in cellular physiology. creative-proteomics.com They are glycerides composed of a glycerol (B35011) backbone with two fatty acid chains attached through ester linkages. wikipedia.org The fatty acids can vary in chain length and saturation, leading to a wide diversity of DAG species with unique physical and chemical properties. creative-proteomics.com This structural diversity allows them to participate in a variety of cellular functions, acting as structural components of membranes, signaling molecules, and metabolic intermediates. creative-proteomics.comnih.gov

General Cellular Functions of Diacylglycerols

Diacylglycerols are key players in numerous cellular processes. creative-proteomics.com One of their most well-documented roles is as a second messenger in signal transduction pathways. wikipedia.orgfiveable.me In response to extracellular stimuli, the enzyme phospholipase C (PLC) hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), generating DAG and inositol (B14025) trisphosphate (IP3). wikipedia.org While IP3 diffuses into the cytosol, the hydrophobic nature of DAG causes it to remain within the plasma membrane. wikipedia.org There, it serves as a physiological activator of protein kinase C (PKC), a family of enzymes that regulate a wide array of cellular functions including cell proliferation, differentiation, and apoptosis. creative-proteomics.comwikipedia.org

Beyond its role in PKC activation, DAG is involved in other signaling events. It can be a precursor for the synthesis of prostaglandins (B1171923) and the endocannabinoid 2-arachidonoylglycerol. wikipedia.org Furthermore, DAG can activate a subfamily of transient receptor potential canonical (TRPC) cation channels. wikipedia.org It also interacts with the presynaptic protein family Munc13, enhancing the fusion of synaptic vesicles and potentiating neurotransmitter release. wikipedia.org

Role in Energy Storage and Mobilization

Diacylglycerols are crucial intermediates in lipid metabolism, connecting the pathways of energy storage and mobilization. fiveable.melipotype.com In anabolic states, when there is an excess of energy, DAGs serve as precursors for the synthesis of triacylglycerols (TAGs), the primary form of energy storage in adipose tissue. fiveable.mesolubilityofthings.com This process of esterification is catalyzed by diacylglycerol acyltransferases. um.es

Conversely, during periods of negative energy balance, such as fasting or increased energy demand, stored TAGs are hydrolyzed in a process called lipolysis to release fatty acids and glycerol. mdpi.com This process occurs in a stepwise manner. First, adipose triglyceride lipase (B570770) (ATGL) hydrolyzes TAGs into DAGs and a free fatty acid. mdpi.com Subsequently, hormone-sensitive lipase (HSL) acts on the DAGs to produce monoacylglycerols, which are then further broken down. mdpi.com This mobilization of stored fats provides a critical fuel source for various bodily functions. solubilityofthings.com

Contribution to Cellular Membrane Composition and Function

Although a minor component of cell membranes, typically constituting about 1 mole% of the lipids, diacylglycerols are potent regulators of the physical properties of the lipid bilayer. nih.govnih.gov Their presence influences membrane fluidity and curvature, which are critical for processes such as membrane fusion, vesicle budding, endocytosis, and exocytosis. creative-proteomics.com The hydrophobic nature of DAGs allows them to integrate into the membrane, where they can induce changes in the packing of other lipids. creative-proteomics.com

Mechanisms of Action in Cellular Processes

The biological effects of 1,3-Dimyristoyl-glycerol and other diacylglycerols are mediated through their direct interactions with cellular membranes and their influence on membrane dynamics.

Influence on Membrane Dynamics and Permeability

The incorporation of diacylglycerols into cellular membranes can significantly influence their dynamic properties and permeability. The presence of DAGs can create packing defects in the lipid bilayer, which can alter the movement of molecules across the membrane. researchgate.net For example, studies on 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) bilayers have shown a distinct increase in ion permeability at the main gel-fluid phase transition. researchgate.net However, the addition of certain free fatty acids can reduce this permeability. researchgate.net

The acyl chain composition of lipids is a key determinant of membrane permeability. nih.gov Molecular dynamics simulations have shown that variations in acyl chain length and saturation affect the free energy barrier for the translocation of molecules like water across the membrane. nih.gov For instance, the water permeability of different phosphatidylcholine (PC) bilayers varies depending on their specific acyl chains. nih.gov The presence of cholesterol, another important membrane component, also modulates water permeability, generally decreasing it as cholesterol concentration increases. rupress.org

| Lipid Bilayer | Condition | Effect on Permeability | Reference |

|---|---|---|---|

| DMPC | At gel-fluid phase transition | Increased dithionite (B78146) permeability | researchgate.net |

| DMPC with oleic acid | At phase transition | Drastically reduced membrane permeability | researchgate.net |

| DOPC | Increasing cholesterol (10-40 mol%) | Decreased water permeability | rupress.org |

Modulation of Membrane Protein Activity

1,3-Dimyristoyl-glycerol, a specific diacylglycerol (DAG), can influence the activity of membrane proteins. The lipid environment, including its thickness and composition, plays a crucial role in the proper functioning of integral membrane proteins. nih.govpnas.org For instance, the activity of the E. coli rhomboid intramembrane protease GlpG is sensitive to the membrane thickness. nih.gov Studies have shown that GlpG exhibits its highest catalytic activity in artificial membranes composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). nih.gov The activity of membrane proteins can induce specific molecular changes in the surrounding lipid nanodiscs. nih.govfrontiersin.org Light-induced activity of certain rhodopsins leads to alterations in the glycerol backbone of the surrounding lipids, indicating a direct interplay between the protein and its lipid environment. nih.govfrontiersin.org

1,3-Dimyristoyl-glycerol in Lipid Metabolism

1,3-Dimyristoyl-glycerol, as a diacylglycerol, is a key intermediate in several metabolic pathways. mdpi.comontosight.ai Diacylglycerols, in general, are central to the synthesis of other lipids and are involved in cellular signaling. mdpi.comnih.gov

1,3-Dimyristoyl-glycerol is an intermediate in the synthesis of triacylglycerols (TAGs), the primary form of energy storage in many organisms. nih.govnih.govlibretexts.org The primary pathway for TAG synthesis is the sn-glycerol-3-phosphate or Kennedy pathway. libretexts.orgyoutube.com This pathway begins with the acylation of glycerol-3-phosphate to form lysophosphatidic acid, followed by a second acylation to produce phosphatidic acid (PA). nih.govlibretexts.orgyoutube.com The phosphate (B84403) group is then removed from PA by the enzyme phosphatidate phosphatase (PAP), yielding a 1,2-diacylglycerol. nih.govnih.gov This 1,2-diacylglycerol can then be acylated by a diacylglycerol acyltransferase (DGAT) to form a triacylglycerol. nih.govlibretexts.org Alternatively, 1,3-diacylglycerols can also serve as precursors in TAG synthesis.

Diacylglycerols, including 1,3-dimyristoyl-glycerol, are crucial precursors for the synthesis of major glycerophospholipids such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) via the Kennedy pathway. nih.govnih.gov The diacylglycerol is combined with a head group, such as phosphocholine (B91661) or phosphoethanolamine, to form the final phospholipid. Phosphatidic acid, from which diacylglycerol is derived, is also a precursor for other phospholipids (B1166683) like phosphatidylglycerol (PG) and cardiolipin. science.govwikipedia.org The synthesis of these phospholipids is essential for building and maintaining cellular membranes. nih.gov

1,3-Dimyristoyl-glycerol can undergo enzymatic transformations and a spontaneous process known as acyl migration. researchgate.netmonash.edumonash.edu Acyl migration is the intramolecular transfer of an acyl group from one hydroxyl group to another on the glycerol backbone. researchgate.netmonash.edu This process can lead to the isomerization of 1,3-diacylglycerol to the more stable 1,2- or 2,3-diacylglycerol isomers. researchgate.netresearchgate.net The rate of acyl migration is influenced by factors such as temperature and the presence of catalysts. researchgate.netmonash.edumonash.edujst.go.jp For instance, increasing the temperature can enhance the rate of acyl migration. researchgate.netmonash.edumonash.edu This phenomenon is significant in both the synthesis and the final properties of diacylglycerol-containing products. researchgate.netmonash.edumonash.edu

Enzymatic transformations of 1,3-dimyristoyl-glycerol are primarily catalyzed by lipases, which can either add or remove fatty acids from the glycerol backbone. mdpi.comresearchgate.net For example, 1,3-specific lipases can be used to synthesize 1,3-diacylglycerols. monash.edumdpi.com

The cellular levels of diacylglycerols like 1,3-dimyristoyl-glycerol are tightly regulated by the opposing actions of diacylglycerol kinases (DGKs) and phosphatidate phosphatases (PAPs). mdpi.comnih.govwikipedia.org DGKs phosphorylate diacylglycerol to produce phosphatidic acid (PA), while PAPs dephosphorylate PA to generate diacylglycerol. mdpi.comwikipedia.orgfrontiersin.orguniprot.org This enzymatic cycle controls the balance between these two important lipid molecules, which have distinct roles in lipid metabolism and cell signaling. mdpi.comnih.gov The dysregulation of DGK and PAP activity can have significant consequences for cellular function. mdpi.com

1,3-Dimyristoyl-glycerol in Cell Signaling Pathways

Diacylglycerols, including 1,3-dimyristoyl-glycerol, are critical second messengers in a multitude of cell signaling pathways. nih.govpnas.orgpnas.org They are generated in response to extracellular signals and activate a variety of downstream effector proteins. nih.gov One of the most well-studied roles of DAG in signaling is the activation of protein kinase C (PKC) isoforms. pnas.orgpnas.org The binding of DAG to the C1 domain of PKC recruits the enzyme to the cell membrane and activates it, leading to the phosphorylation of numerous target proteins and the regulation of processes like cell proliferation, survival, and motility. nih.govpnas.org

The specific structure of the diacylglycerol, including the composition of its fatty acid side chains, can influence its signaling properties. pnas.orgpnas.org Different DAG species can exhibit varying affinities for effector proteins and have different kinetics of movement within the cell membrane, which can lead to the differential activation of signaling pathways. pnas.orgpnas.org

The PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival, is also influenced by diacylglycerol metabolism. cellsignal.com While not a direct activator, the balance between diacylglycerol and phosphatidic acid, regulated by DGKs and PAPs, can impact the levels of phosphatidylinositol phosphates (PIPs), which are key activators of this pathway. cellsignal.com

Role as a Lipid Second Messenger

Lipid second messengers are transiently produced molecules within cellular membranes that relay signals from cell surface receptors to intracellular effector proteins. nih.gov The canonical pathway involves the hydrolysis of membrane phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which generates 1,2-diacylglycerol and inositol trisphosphate (IP3). tandfonline.comucsd.edu This 1,2-DAG is a primary activator of Protein Kinase C (PKC), a crucial family of enzymes in signal transduction. ucsd.eduechelon-inc.com

The role of 1,3-dimyristoyl-glycerol as a second messenger is significantly less pronounced than that of its 1,2-isomer. The stereospecificity of the interaction between DAG and its effectors is critical. Studies have consistently shown that 1,2-sn-diacylglycerols are much more potent activators of PKC than the 1,3-isomers. tandfonline.com While saturated DAGs like 1,2-dimyristoyl-sn-glycerol (B53044) are generally considered weak activators of PKC compared to their unsaturated counterparts, the 1,3-isomer exhibits even lower activity. lipidmaps.orgnih.gov

Despite its weak direct signaling capacity, 1,3-dimyristoyl-glycerol is a key metabolic intermediate. It can be formed through the action of diacylglycerol acyltransferase (DGAT) or through the chemical isomerization of 1,2-diacylglycerols. jst.go.jpnih.gov Its presence can influence the physical properties of the cell membrane. Like other DAGs, it can alter membrane surface curvature and the packing of phospholipids, which may indirectly affect the conditions for membrane protein function. tandfonline.com However, its primary role is often seen as part of the broader pool of cellular diacylglycerols that are metabolized to either produce phosphatidic acid (PA) via diacylglycerol kinases (DGKs) or are used in the synthesis of triacylglycerols (TAGs). jst.go.jpnih.govmdpi.com

Recruitment of Cytosolic Effector Proteins

The principal cytosolic effector proteins for diacylglycerols are the Protein Kinase C (PKC) isozymes. ucsd.edu The activation and recruitment of PKC to the plasma membrane is the most studied outcome of DAG signaling. This process is mediated by the C1 domain, a conserved region in PKC that specifically recognizes and binds DAG in the membrane. tandfonline.com This binding event stabilizes the enzyme's membrane association and induces a conformational change that relieves autoinhibition, allowing the kinase to phosphorylate its downstream targets. ucsd.edu

The structural composition of a DAG molecule, including the length and saturation of its fatty acid chains and the position of these chains on the glycerol backbone, dictates its effectiveness in recruiting and activating effector proteins. pnas.org Research demonstrates that subtle differences in DAG structure can lead to preferential recruitment of specific PKC isoforms. pnas.org

For 1,3-dimyristoyl-glycerol, its ability to recruit PKC is limited due to the stereospecific requirements of the C1 domain. tandfonline.com However, the broader family of DAGs, which includes various molecular species, can recruit a range of other effector proteins besides PKC. These include:

Ras Guanine Nucleotide-Releasing Proteins (RasGRPs)

Protein Kinase D (PKD)

Munc-13 , a protein involved in vesicle priming and exocytosis jst.go.jp

The specific recruitment of these effectors is highly dependent on the particular DAG species generated. While the direct recruitment by 1,3-dimyristoyl-glycerol is not a primary signaling mechanism, its metabolic relationship with other DAG species means it is part of the cellular lipid environment that collectively influences which effector proteins are engaged. For example, studies analyzing the activation of PKCα and PKCη by various DAGs, including dimyristoylglycerol (DM), found that PKC activity was maximal in lipid compositions where DAG-enriched and DAG-poor phases coexist, suggesting the physical state of the membrane is a critical factor. nih.gov

| Effector Protein | Recruitment Mechanism | Significance in Signaling | Relative Efficacy of 1,3-DAGs |

|---|---|---|---|

| Protein Kinase C (PKC) | Binds to the C1 domain, causing membrane translocation. tandfonline.com | Regulates cell growth, differentiation, and apoptosis. ucsd.edu | Low, due to stereospecificity of the C1 domain. tandfonline.com |

| Ras Guanine Nucleotide-Releasing Proteins (RasGRPs) | Binds to a DAG-binding C1 domain. jst.go.jp | Activates the Ras/MAPK signaling pathway. | Generally low; pathway is primarily activated by 1,2-DAGs. |

| Munc-13 | Binds to a C1 domain, independent of PKC. jst.go.jp | Essential for synaptic vesicle priming and neurotransmitter release. jst.go.jp | Low; signaling is dependent on 1,2-DAG generation. jst.go.jp |

Species-Specific Effects in Diacylglycerol Signaling

The cellular response to diacylglycerol signaling is not uniform across different organisms or even cell types. These variations can be attributed to species-specific differences in the expression, substrate preference, and regulation of the enzymes involved in DAG metabolism and signaling. jst.go.jpmdpi.com

A key family of enzymes responsible for this diversity is the diacylglycerol kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid (PA), thereby terminating DAG signaling while initiating PA-mediated pathways. mdpi.commdpi.com Mammals possess ten distinct DGK isozymes, each with unique tissue distribution, regulatory properties, and substrate specificities. nih.gov For instance, DGKε shows a preference for DAG species containing an arachidonoyl chain, which are typically derived from phosphatidylinositol turnover, whereas other isoforms like DGKδ and DGKζ act on a broader range of DAGs produced from other pathways. jst.go.jpmdpi.comnih.gov This enzymatic diversity means that the fate and function of a specific molecule like 1,3-dimyristoyl-glycerol can differ significantly between species or tissues depending on the dominant DGK isozymes present.

Furthermore, the role of the DAG/PKC pathway itself can be species-dependent. In the context of insulin (B600854) secretion from pancreatic β-cells, conflicting reports on the importance of various PKC isoforms have been partly attributed to inherent differences between the signaling machinery in rats and mice. jst.go.jp Similarly, research on acrosomal exocytosis in boar spermatozoa revealed that specific DAG molecular species are generated and utilized in a highly regulated manner, highlighting a process that is both cell-type and species-specific. csic.es Therefore, while 1,3-dimyristoyl-glycerol is a fundamental biochemical compound, its precise impact on cellular signaling networks is shaped by the specific evolutionary and physiological context of the organism.

| Factor | Description | Example |

|---|---|---|

| DGK Isozyme Expression | Different species and tissues express a unique profile of the ten mammalian DGK isozymes. mdpi.comnih.gov | DGKε preferentially metabolizes arachidonoyl-containing DAG, while DGKδ acts on palmitic acid-containing DAGs. jst.go.jp |

| PKC Isoform Profile | The relative expression and function of PKC isoforms can vary. | The role of conventional vs. novel PKC isoforms in insulin secretion differs between rats and mice. jst.go.jp |

| Phospholipase Specificity | The types of DAGs generated depend on the active phospholipases (e.g., PLC, PLD) and their preferred lipid substrates. nih.govucsd.edu | Different agonists can trigger distinct phospholipases, leading to the production of unique DAG profiles. nih.gov |

| Cell-Specific Lipid Metabolism | The overall lipid metabolic network of a cell determines the availability and turnover of DAG precursors. | Boar spermatozoa generate specific DAG species during Ca2+-dependent exocytosis. csic.es |

Analytical Methodologies for 1,3 Dimyristoyl Glycerol and Diacylglycerols

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of lipid classes and individual molecular species. The choice of method depends on the specific analytical goal, such as isolating total DAGs, separating regioisomers, or determining fatty acid composition.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile tool for the analysis of diacylglycerols, offering various separation modes. Reversed-phase (RP) HPLC separates DAGs based on their hydrophobicity, which is influenced by the length and degree of unsaturation of their fatty acid chains researchgate.netaocs.org. For instance, an isocratic method using 100% acetonitrile (B52724) as the mobile phase with UV detection at 205 nm can be employed to separate 1,2(2,3)- and 1,3-positional isomers of DAGs from vegetable oils researchgate.net.

Normal-phase (NP) HPLC separates lipids based on the polarity of their head groups. This technique is effective for separating different lipid classes, such as monoacylglycerols, diacylglycerols, and triacylglycerols aocs.orgthermofisher.com. The effluent from the HPLC can be directed into a mass spectrometer for detailed structural analysis and identification aocs.org. To enhance detection, especially when using detectors like UV, DAGs can be derivatized with a chromophore nih.gov. Another strategy involves derivatization with 2,4-difluorophenyl isocyanate to form diacyl carbamates, which can then be separated by normal-phase HPLC and detected by mass spectrometry aocs.orgbioglyco.com.

Table 1: HPLC Methods for Diacylglycerol Analysis

| Separation Mode | Principle | Typical Mobile Phase | Detection Method | Application |

|---|---|---|---|---|

| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity (acyl chain length and unsaturation) researchgate.netaocs.org. | Acetonitrile, Acetone/Acetonitrile gradients researchgate.netaocs.org. | UV (205 nm), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) researchgate.netnih.gov. | Separation of DAG molecular species and positional isomers researchgate.net. |

| Normal-Phase (NP-HPLC) | Separation based on polar head group interactions aocs.orgthermofisher.com. | Hexane/Isopropanol/Acetic Acid gradients aocs.org. | ELSD, MS aocs.orgthermofisher.com. | Separation of lipid classes (MAG, DAG, TAG) thermofisher.com. |

Gas Chromatography for Fatty Acid Analysis

Gas Chromatography (GC) is a primary method for determining the fatty acid composition of lipids, including 1,3-dimyristoyl-glycerol. Since DAGs themselves have low volatility, they must first be derivatized nih.gov. A common procedure is transesterification, which converts the fatty acids esterified to the glycerol (B35011) backbone into more volatile fatty acid methyl esters (FAMEs). These FAMEs are then separated on a capillary column and typically detected by a flame ionization detector (FID) or a mass spectrometer (MS) researchgate.netoup.comscience-share.com.

High-temperature GC (HTGC) can also be used for the analysis of intact acylglycerols, including DAGs, after silylation to increase their volatility nih.govnih.gov. For instance, a GC-EI-MS method has been developed to determine the fatty acid composition and molecular structure of trimethylsilyl (B98337) (TMS) derivatized DAGs in edible oils nih.gov. This method allows for the identification of different DAG isomers based on their characteristic fragment ions nih.gov.

Table 2: GC Parameters for Fatty Acid and Diacylglycerol Analysis

| Analysis Target | Derivatization Method | Column Type | Detector | Key Findings |

|---|---|---|---|---|

| Fatty Acid Composition | Transesterification to Fatty Acid Methyl Esters (FAMEs) science-share.com. | Fused silica (B1680970) capillary (e.g., HP-88) science-share.com. | Flame Ionization Detector (FID), Mass Spectrometry (MS) oup.comscience-share.com. | Quantifies the relative abundance of each fatty acid in the DAG molecule researchgate.net. |

| Intact Diacylglycerols | Trimethylsilyl (TMS) derivatization nih.gov. | Capillary column suitable for high temperatures nih.gov. | FID, Electron Ionization Mass Spectrometry (EI-MS) nih.gov. | Identifies DAG isomers and their molecular structure through fragmentation patterns nih.gov. |

Thin-Layer Chromatography for Lipid Fraction Separation

Thin-Layer Chromatography (TLC) is a widely used, cost-effective, and rapid method for the separation of lipid classes from complex biological or synthetic mixtures creative-proteomics.comaocs.orgrockefeller.edu. In TLC, a stationary phase, typically silica gel coated on a plate, is used with a mobile phase consisting of a mixture of nonpolar and slightly polar organic solvents rockefeller.edunih.gov. Neutral lipids like mono-, di-, and triacylglycerols are commonly separated using a mobile phase such as hexane/diethyl ether/acetic acid aocs.orggerli.com.

For the specific separation of 1,2- and 1,3-diacylglycerol isomers, silica gel plates impregnated with boric acid can be used. The boric acid forms cyclic derivatives with the adjacent hydroxyl groups of the 1,2-isomer, making it more polar and thus altering its migration compared to the 1,3-isomer gerli.com. After separation, the lipid spots can be visualized using various reagents like primuline (B81338), phosphomolybdic acid, or iodine vapor aocs.orgnih.govgerli.com. The separated lipids can then be scraped from the plate, eluted, and quantified or further analyzed by other techniques like GC or MS gerli.comnih.gov.

Mass Spectrometry Applications in Lipidomics

Mass spectrometry (MS) has become an indispensable tool in lipidomics due to its high sensitivity, specificity, and ability to provide detailed structural information. It can be used alone or coupled with chromatographic techniques for comprehensive lipid analysis.

Shotgun Lipidomics for Comprehensive Profiling

Shotgun lipidomics is a high-throughput approach that involves the direct infusion of a total lipid extract into a mass spectrometer without prior chromatographic separation frontiersin.orgmdpi.com. This method allows for the rapid and comprehensive profiling of hundreds of lipid species in a sample frontiersin.orgnih.govacs.org. Diacylglycerols can be identified and quantified based on their mass-to-charge ratio (m/z) and characteristic fragmentation patterns in tandem MS (MS/MS) experiments nih.govnih.gov.

Derivatization can significantly enhance the sensitivity and specificity of DAG analysis in shotgun lipidomics. For example, derivatizing the hydroxyl group of DAGs with N,N-dimethylglycine (DMG) introduces a fixed positive charge, improving ionization efficiency and allowing for unambiguous identification and quantification of DAG species, including regioisomers nih.govacs.org. This approach has been shown to have a low limit of quantification and a broad linear dynamic range acs.org. While powerful for high-throughput screening, shotgun lipidomics may struggle to separate isobaric and isomeric species without specialized techniques or derivatization mdpi.com.

Chromatography-Mass Spectrometry for Lipid Species Identification

The combination of chromatography with mass spectrometry (LC-MS or GC-MS) provides a powerful platform for the definitive identification and quantification of individual lipid species, including 1,3-dimyristoyl-glycerol creative-proteomics.comresearchgate.netnih.gov. Chromatography separates the complex lipid mixture, reducing ion suppression and allowing for the differentiation of isomers, while the mass spectrometer provides sensitive detection and structural elucidation researchgate.netfrontiersin.org.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly with electrospray ionization (ESI), is widely employed for DAG analysis creative-proteomics.comnih.gov. Reverse-phase LC separates DAGs based on acyl chain composition, after which the MS can identify them based on their precursor ion mass and fragment ions nih.govfrontiersin.org. For example, atmospheric pressure chemical ionization (APCI) LC/MS can be used to identify DAG and TAG molecular species, with diacylglycerols typically showing an abundant [M−17]+ ion researchgate.net. Derivatization strategies, such as tagging the free hydroxyl group, can significantly increase the ionization response in MS, enabling highly sensitive detection and quantification of DAGs in biological samples frontiersin.org. This coupling of separation and detection allows for the confident identification of specific molecular species like 1,3-dimyristoyl-glycerol even in complex matrices caymanchem.com.

Table 3: Compound Names Mentioned in the Article

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful and efficient technique for the structural characterization of diacylglycerols (DAGs). creative-proteomics.comucdavis.eduspringernature.com The process involves isolating a precursor ion of interest, exciting it to induce fragmentation, and then analyzing the resulting product ions. ucdavis.eduspringernature.com This methodology provides detailed structural information about the molecule. ucdavis.eduspringernature.com

Collision-Induced Dissociation (CID) is the most commonly employed fragmentation method in tandem mass spectrometry for lipid analysis. ucdavis.eduspringernature.com During CID, the selected DAG ion, often an ammonium (B1175870) adduct ([M+NH₄]⁺), is collided with an inert gas. nih.gov The collision transfers energy to the ion, causing it to break apart at specific bonds. The resulting fragmentation pattern is characteristic of the molecule's structure.

For diacylglycerols, the fragmentation of the [M+NH₄]⁺ precursor ion typically results in the neutral loss of one of the fatty acyl chains as a carboxylic acid plus ammonia. nih.gov This allows for the identification of the fatty acids esterified to the glycerol backbone. nih.gov A neutral loss scan can define one fatty acyl group, and the mass of the remaining ion reveals the identity of the second fatty acyl group. nih.gov This approach enables the characterization of unique molecular species based on the mass of the precursor ion and the specific neutral loss observed. nih.gov

A significant challenge in DAG analysis is the potential for acyl migration, where a fatty acid moves from the sn-2 position to the sn-1 or sn-3 position, converting a 1,2-DAG into a more stable 1,3-DAG. This isomerization can obscure the original structure of the molecule in a sample. To overcome this, derivatization of the free hydroxyl group is often performed prior to MS analysis, which prevents this migration and allows for the accurate determination of both 1,2- and 1,3-diacylglycerol regioisomers. nih.gov

High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, are frequently used for their excellent mass resolution and accuracy, which are crucial for elucidating the structural composition of lipids in complex mixtures. frontiersin.org

Applications in Quantitative Lipid Analysis

Mass spectrometry is a cornerstone of quantitative lipid analysis due to its high sensitivity and specificity. creative-proteomics.comnih.gov For diacylglycerols like 1,3-Dimyristoyl-glycerol, various MS-based strategies are employed to determine their concentration in diverse samples. springernature.comacs.org

One common approach is direct infusion mass spectrometry, or "shotgun lipidomics," often performed on a quadrupole time-of-flight (QTOF) mass spectrometer. springernature.com This method allows for the rapid quantification of DAGs after they have been purified from a crude lipid extract. springernature.com To ensure accuracy and compensate for variations in ionization efficiency that depend on acyl chain length and saturation, a suite of internal standards is used. springernature.com For instance, 1,3-dimyristoyl glycerol itself has been utilized as an internal standard for quantifying free fatty acids, monoacylglycerols, and diacylglycerols in food science applications. caymanchem.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another widely used technique that provides both separation and quantification. creative-proteomics.comcreative-proteomics.com Systems like the Triple Quad™ 6500 LC-MS/MS offer high sensitivity for diacylglycerol analysis. creative-proteomics.com This approach often employs an external standard method for absolute quantification, corrected with an internal standard to ensure accuracy. creative-proteomics.com

Key Quantitative Mass Spectrometry Approaches for Diacylglycerols

| Method | Description | Key Features | Citations |

|---|---|---|---|

| Direct Infusion MS (Shotgun) | The purified lipid extract is directly infused into the mass spectrometer. | High throughput; requires internal standards to correct for signal dependence on acyl chain composition. | springernature.com |

| LC-MS/MS | Chromatographic separation of lipid species prior to MS detection and fragmentation. | Provides separation of isomers; high sensitivity and accuracy through the use of internal and external standards. | nih.govcreative-proteomics.com |

| Enzymatic Assay | An indirect method where DAG is converted to a radiolabeled product (phosphatidic acid) by DAG kinase. | Exploits enzymatic specificity for sn-1,2-diacylglycerols; quantification via radioactivity. | nih.govnih.gov |

While mass spectrometry is dominant, other methods exist. For example, a classic biochemical assay quantifies cellular DAG levels by exploiting the enzymatic conversion of sn-1,2-diacylglycerol to radiolabeled phosphatidic acid using DAG kinase. nih.govnih.gov However, the absolute quantification of lipids in biological systems remains a significant challenge, particularly on a subcellular scale. acs.org

Sample Preparation and Purification Strategies

Lipid Extraction Methods

The accurate analysis of 1,3-Dimyristoyl-glycerol and other diacylglycerols begins with their efficient extraction from the sample matrix. The choice of extraction method is dictated by the chemical structure and polarity of the target lipids. nih.gov

For hydrophobic lipids like diacylglycerols and triacylglycerols, liquid-liquid extraction (LLE) using non-polar solvents is common. nih.govnih.gov The classic Folch and Bligh & Dyer methods, developed in the 1950s, are considered gold standards for total lipid extraction. nih.gov These methods utilize a chloroform/methanol solvent mixture to disrupt cell membranes and dissolve a broad range of lipids. nih.gov

Comparison of Common Lipid Extraction Solvents for Diacylglycerols

| Method | Solvent System | Target Lipids | Notes | Citations |

|---|---|---|---|---|

| Folch | Chloroform/Methanol (2:1, v/v) | Broad range of lipids, including polar and neutral species. | Considered a "gold standard"; effective for total lipid extraction from tissues. | nih.gov |

| Bligh & Dyer | Chloroform/Methanol/Water | Broad range of lipids. | A modification of the Folch method, suitable for samples with high water content. | nih.gov |

| n-Hexane-based | n-Hexane or n-Hexane/Isopropanol | Highly hydrophobic lipids (e.g., TAGs, DAGs, cholesterol esters). | More selective for neutral lipids compared to chloroform-based methods. | nih.govnih.gov |

| MTBE-based | Methyl-tert-butyl ether/Methanol | Intermediate and highly polar lipids. | Gaining popularity as a less toxic alternative to chloroform. | nih.govnih.gov |

Studies comparing different protocols have found that the Folch and acidified Bligh & Dyer methods generally yield the highest amount of total lipid, making them suitable for broad lipidomic studies. nih.gov In contrast, methods using n-hexane/isopropanol are more selective for non-polar lipids and may yield lower total lipid amounts. nih.gov

Derivatization Techniques for Enhanced Analysis

Diacylglycerols often require chemical modification, or derivatization, prior to analysis to improve their analytical properties. frontiersin.org A primary reason for derivatization is to enhance ionization efficiency in mass spectrometry, as DAGs lack a readily ionizable group and thus exhibit relatively low signal intensity under electrospray ionization (ESI). nih.gov

Introducing a fixed charge-tag to the free hydroxyl group of the DAG molecule significantly increases the signal intensity. nih.govfrontiersin.org Reagents such as N,N-dimethylglycine (DMG) can be used to create a charged derivative that is more readily detected by the mass spectrometer. nih.govfrontiersin.org The collision-induced dissociation of these charged derivatives often produces high-intensity fragments specific to the label, which facilitates the development of sensitive MS/MS detection methods. nih.govfrontiersin.org

Another critical reason for derivatization is to prevent the intramolecular acyl migration that can interconvert 1,2- and 1,3-DAG isomers. nih.gov By chemically modifying the hydroxyl group, the structure is "locked" in place. Derivatization with 2,4-difluorophenyl isocyanate, for example, forms a stable urethane (B1682113) derivative that prevents this isomerization, allowing for the distinct analysis of both regioisomers by normal-phase liquid chromatography. nih.gov

Purification Methods

Following extraction, diacylglycerols often need to be purified from the complex mixture of other lipids and cellular components. Several chromatographic and physical methods are employed for this purpose.

Solid-phase extraction (SPE) using silica columns is a common technique for purifying DAGs from crude lipid extracts before MS analysis. springernature.com This method separates lipids based on their polarity, effectively isolating the less polar DAGs from more polar phospholipids (B1166683) and other compounds.

Thin-layer chromatography (TLC) is another valuable purification tool. gerli.com Derivatized DAGs can be separated by TLC on silica gel plates, visualized (e.g., by spraying with primuline and viewing under UV light), and then scraped from the plate for subsequent elution and analysis by HPLC. gerli.com

For producing highly pure sn-1,3 diacylglycerols, crystallization is an effective method. For example, sn-1,3 lauryl diacylglycerol and sn-1,3 palmityl diacylglycerol have been purified to high levels (97.8% and 98.3%, respectively) via crystallization using a mixed solvent system of n-hexane and ethyl acetate. monash.edu

Other purification strategies that have been applied to the related compound glycerol, which may have relevance for DAGs, include chemical treatments like acidification to remove soap and catalysts, followed by neutralization. researchgate.netfrontiersin.org More intensive methods like vacuum distillation can also be used to achieve very high purity levels. researchgate.netmdpi.com

Research Applications and Emerging Perspectives of 1,3 Dimyristoyl Glycerol

Biomedical Research Applications

1,3-Dimyristoyl-glycerol, a diacylglycerol containing myristic acid at the sn-1 and sn-3 positions, serves as a crucial component in various biomedical research applications. caymanchem.com Its utility ranges from forming advanced drug delivery systems to its investigation in the context of metabolic diseases.

1,3-Dimyristoyl-glycerol, particularly in its PEGylated form (conjugated with polyethylene (B3416737) glycol), is a fundamental component in the architecture of lipid nanoparticles (LNPs) and liposomes. These nanostructures are engineered to encapsulate and transport therapeutic molecules, such as mRNA, to specific cells within the body. The inclusion of PEGylated lipids, like polyethylene glycol dimyristoyl glycerol (B35011) (PEG-DMG), on the surface of LNPs serves a dual purpose. It provides a hydrophilic layer that offers steric stabilization, preventing the nanoparticles from aggregating and extending their stability in circulation. Furthermore, this PEG shield helps the nanoparticles evade the body's mononuclear phagocyte system, which reduces clearance and improves the safety profile of the delivery system.

Liposomes, considered an early generation of LNPs, are versatile nanocarriers capable of transporting both hydrophobic and hydrophilic molecules. The structural lipids, including derivatives of 1,3-Dimyristoyl-glycerol, are essential for forming the lipid bilayer that constitutes the primary structure of these delivery vehicles.

The most prominent recent application of a 1,3-Dimyristoyl-glycerol derivative is in the formulation of mRNA-based COVID-19 vaccines. Specifically, the Moderna COVID-19 vaccine utilizes polyethylene glycol [PEG] 2000 dimyristoyl glycerol (DMG) as one of its four key lipid components. In this formulation, PEG 2000-DMG plays a critical role in the formation and stabilization of the lipid nanoparticle that encapsulates the delicate mRNA molecule. This LNP structure protects the mRNA from degradation and facilitates its delivery into host cells, where it can trigger an immune response.

The composition of these LNPs is meticulously designed to ensure the effective delivery of the therapeutic payload. The table below details the lipid components found in the Moderna mRNA vaccine, illustrating the integral role of the dimyristoyl glycerol derivative.

| Component Type | Lipid Name | Function in LNP Formulation |

| PEGylated Lipid | Polyethylene glycol [PEG] 2000 Dimyristoyl Glycerol (DMG) | Stabilizes the nanoparticle; helps evade immune system clearance. |

| Ionizable Cationic Lipid | SM-102 | Facilitates mRNA encapsulation and endosomal escape. |

| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Aids in the structural integrity of the lipid bilayer. |

| Structural Lipid | Cholesterol | Modulates membrane fluidity and stability. |

This table summarizes the lipid components of the Moderna COVID-19 mRNA vaccine, highlighting the function of each constituent.

Diacylglycerols (DAGs), including 1,3-Dimyristoyl-glycerol, are central figures in lipid metabolism and are increasingly studied in the context of metabolic disorders such as obesity and type 2 diabetes. nih.gov The specific stereoisomerism of DAGs, such as the sn-1,3 configuration, influences their metabolic fate. Unlike 2-monoacylglycerol (2-MAG), which is the primary pathway for triglyceride resynthesis, sn-1,3-diacylglycerols are digested by lipases into sn-1-MAG or sn-3-MAG, which have a lower capacity for re-esterification. nih.gov This differential processing suggests that modulating the activity of enzymes involved in DAG metabolism could be a therapeutic strategy.

While broad strategies targeting lipid metabolism, such as activating peroxisome proliferator-activated receptors (PPAR), have been investigated for treating metabolic syndrome, research specifically identifying 1,3-Dimyristoyl-glycerol as a direct therapeutic target is still an emerging area. nih.gov The study of how specific diacylglycerols contribute to cellular processes like lipogenesis and insulin (B600854) signaling is crucial for developing more targeted interventions for metabolic diseases. nih.govfrontiersin.org

Lipidomics and Biomarker Discovery

Lipidomics, the large-scale study of lipids in biological systems, has become an indispensable tool for understanding disease pathology and discovering novel biomarkers. frontiersin.org As a specific diacylglycerol, 1,3-Dimyristoyl-glycerol and related molecules can be identified and quantified in complex biological samples, providing insights into metabolic dysregulation.

The comprehensive analysis of lipid profiles in patient samples has led to the identification of diacylglycerols as potential biomarkers for various diseases. Alterations in the levels of specific DAGs have been correlated with conditions ranging from metabolic disorders to cancer. For example, a significant decrease in the levels of certain DAGs has been observed in Type 1 Diabetes Mellitus (T1DM) patients under glycemic control, with one study identifying DAG(14:0/20:0) as a prominent plasma marker for this condition. springermedizin.de

Lipidomic studies have also revealed differences in DAG profiles in other diseases. The table below presents examples of diseases where diacylglycerols containing myristic acid (14:0) or other fatty acids have been implicated as potential biomarkers.

| Disease/Condition | Associated Diacylglycerol (DAG) Species | Observation |

| Type 1 Diabetes Mellitus (T1DM) | DAG(14:0/20:0) | Identified as a prominent plasma biomarker in patients with controlled glycemic levels. springermedizin.de |

| Pancreatic Cancer | DAG(18:1/20:4) | Found to be an upregulated lipid metabolite in patients with pancreatic cancer compared to healthy controls. scielo.br |

| Gynecological Diseases | General Diacylglycerols | Differences in 31 lipid species, including DAGs, were noted in patients with high-grade squamous intraepithelial lesions relative to healthy controls. frontiersin.org |

This table provides examples of diacylglycerol species identified as potential biomarkers in different disease states through lipidomics research.

1,3-Dimyristoyl-glycerol is a key intermediate in the de novo biosynthesis of triacylglycerols (triglycerides), also known as the phosphatidic acid pathway. hmdb.ca This metabolic process is fundamental for energy storage. The pathway begins with glycerol-3-phosphate, which is sequentially acylated to form lysophosphatidic acid and then phosphatidic acid. The dephosphorylation of phosphatidic acid yields a diacylglycerol, such as 1,3-Dimyristoyl-glycerol. This DAG then serves as the immediate precursor for the formation of a triacylglycerol through the addition of a third fatty acid chain. hmdb.ca

Lipidomics allows researchers to perform comprehensive profiling of these intermediates, revealing how metabolic pathways are altered in various physiological and pathological states. frontiersin.org By quantifying lipids like 1,3-Dimyristoyl-glycerol, scientists can gain a deeper understanding of the biochemical alterations associated with diseases like metabolic syndrome, cardiovascular disease, and cancer, potentially uncovering new points for therapeutic intervention. nih.govnih.gov

Future Directions in 1,3-Dimyristoyl-glycerol Research

The landscape of lipid research is rapidly evolving, with growing interest in the specific roles and applications of individual lipid molecules like 1,3-Dimyristoyl-glycerol. While historically overshadowed by its signaling-active isomer, 1,2-diacylglycerol, recent technological and methodological advancements have paved the way for a more nuanced understanding of 1,3-diacylglycerols. Future research is poised to expand on this foundation, focusing on refining its production, elucidating its subtle but important cellular functions, exploring new applications, and integrating complex datasets for a holistic view.

Advancements in Synthetic Methodologies and Scalability

The industrial and research utility of 1,3-Dimyristoyl-glycerol is fundamentally dependent on the availability of efficient, scalable, and cost-effective synthetic methods. While chemical synthesis routes exist, future advancements are overwhelmingly directed towards enzymatic and chemoenzymatic strategies that offer superior selectivity, milder reaction conditions, and a greener footprint.

Key future directions include:

Enzyme Engineering and Immobilization: The use of 1,3-regiospecific lipases is the cornerstone of modern diacylglycerol (DAG) synthesis. Future work will focus on engineering these enzymes for enhanced thermal stability, higher catalytic efficiency, and greater tolerance to solvent-free systems. Immobilizing these improved lipases on novel supports can dramatically improve their reusability, a critical factor for reducing production costs on an industrial scale.

Process Intensification: Moving beyond conventional batch reactors, future methodologies will likely incorporate process intensification techniques. Technologies such as bubble column reactors, which enhance mass transfer and can significantly reduce reaction times, have shown promise for DAG production. scbt.com Similarly, continuous flow reactors can offer better control over reaction parameters and lead to more consistent product quality.

Solvent-Free Systems: The development of solvent-free reaction systems is a major goal for both economic and environmental reasons. Direct esterification of glycerol with myristic acid using specific lipases under vacuum to remove the water byproduct is a promising scalable approach that avoids organic solvents. researchgate.netdss.go.thresearchgate.net

Downstream Processing: Scalability also depends on efficient purification. Future research will focus on moving away from costly and solvent-intensive chromatographic methods towards more scalable techniques like multi-stage molecular distillation and selective crystallization to isolate high-purity 1,3-Dimyristoyl-glycerol from the reaction mixture. nih.gov

| Methodology | Key Advantages | Future Research Focus | Relevant Compounds |

|---|---|---|---|

| Chemical Synthesis | Established procedures | Improving regioselectivity, reducing waste | 1,3-Dicapryloyl-2-eicosapentaenoylglycerol |

| Enzymatic Esterification | High regioselectivity (1,3-specific), mild conditions, solvent-free potential | Enzyme engineering, catalyst immobilization, process intensification | 1,3-Dicaprylin, 1,3-Diolein, 1,3-Dipalmitoylglycerol |

| Enzymatic Glycerolysis | Utilizes oils/fats as feedstock, economical | Optimizing enzyme load and glycerol ratio, improving yield | Diacylglycerol-enriched oils |

Deeper Elucidation of Molecular Mechanisms in Cell Signaling

A critical area of future research is to clarify the precise molecular role of 1,3-Dimyristoyl-glycerol within the cell. It is now well-established that the primary lipid second messenger for activating protein kinase C (PKC) and other C1 domain-containing proteins is the sn-1,2-DAG isomer. nih.govum.es The activation process is stereospecific, and 1,3-diacylglycerols have been shown to be considerably less potent or inactive as direct PKC activators compared to their 1,2-counterparts. researchgate.netnih.govtandfonline.com

Therefore, future research will likely pivot from searching for a direct signaling role for 1,3-Dimyristoyl-glycerol to exploring its indirect influence on cellular processes:

Metabolic Channeling: 1,3-Dimyristoyl-glycerol is a key metabolic intermediate. For instance, the enzyme diacylglycerol acyltransferase 2 (DGAT2) shows a preference for 1,3-DAGs as a substrate for triacylglycerol (TAG) synthesis. nih.gov Future studies will aim to quantify the flux of 1,3-Dimyristoyl-glycerol through these metabolic pathways. By serving as a substrate for TAG synthesis, it indirectly regulates the levels of the signaling-active 1,2-DAG pool, thereby modulating the duration and intensity of signaling events.

Membrane Biophysics: The accumulation of any diacylglycerol, including the 1,3-isomer, can alter the physical properties of cellular membranes. tandfonline.com These lipids can influence membrane curvature, fluidity, and the formation of lipid domains. Future research using advanced biophysical techniques and molecular dynamics simulations will be essential to understand how 1,3-Dimyristoyl-glycerol specifically perturbs membranes and how these changes might affect the function of embedded proteins or the formation of signaling platforms.

Substrate for Other Enzymes: Beyond TAG synthesis, 1,3-Dimyristoyl-glycerol may be a substrate for other, less-characterized lipases or kinases. Unbiased screening approaches could identify novel enzymes that specifically recognize and metabolize 1,3-DAGs, potentially uncovering new metabolic or signaling pathways.

Exploration of Novel Biological and Therapeutic Functions

While currently used primarily as a biochemical reagent and an analytical internal standard, the future holds potential for discovering novel biological and therapeutic functions for 1,3-Dimyristoyl-glycerol. scbt.commedchemexpress.combiomol.comcaymanchem.com Research into the general health benefits of 1,3-DAG-rich oils, such as their role in lowering lipid deposition and promoting satiety, provides a foundation for investigating the specific effects of this defined molecule. nih.gov

Future exploratory research could focus on:

Nutraceutical and Functional Food Applications: Investigating the specific metabolic effects of purified 1,3-Dimyristoyl-glycerol in preclinical models of metabolic syndrome, obesity, and hyperlipidemia. Its symmetric structure and saturated fatty acid composition could give it unique physical properties, making it a candidate as a specialty fat or a modulator of fat crystallization in food products.

Drug Delivery Systems: The use of a PEGylated derivative of dimyristoyl glycerol (DMG-PEG 2000) in lipid nanoparticles for mRNA vaccines highlights the potential of this lipid backbone in advanced therapeutic delivery systems. wikipedia.org Future research could explore the use of non-PEGylated 1,3-Dimyristoyl-glycerol as a component in liposomes or solid lipid nanoparticles, assessing how it influences drug loading, particle stability, and release kinetics.

Modulation of Fatty Acid-Specific Pathways: Myristic acid, the fatty acid component of 1,3-Dimyristoyl-glycerol, is known to be a substrate for N-myristoylation, a protein modification crucial for membrane targeting and signal transduction. Future studies could investigate whether the metabolic breakdown of 1,3-Dimyristoyl-glycerol influences the intracellular pool of myristic acid available for these critical protein modifications.

Integration of Multi-Omics Data in Diacylglycerol Studies

The complexity of lipid metabolism and its interplay with genetic and signaling networks necessitates a systems-level approach. The future of 1,3-Dimyristoyl-glycerol research will be heavily reliant on the integration of multi-omics data to build comprehensive models of its function.

Key strategies will include:

Integrated Lipidomics and Transcriptomics: As demonstrated in studies of olive oil, combining detailed lipid profiling (lipidomics) with gene expression analysis (transcriptomics) can reveal the regulatory networks governing DAG accumulation. nih.gov This approach can identify the specific acyltransferases (e.g., DGAT, PDAT) and phospholipases whose expression levels correlate with the abundance of 1,3-Dimyristoyl-glycerol, pointing to key regulatory nodes.

Metabolic Flux Analysis: Using stable isotope tracers (e.g., ¹³C-labeled glycerol or myristic acid), researchers can follow the metabolic fate of 1,3-Dimyristoyl-glycerol in living cells. nih.gov When combined with metabolomics, this allows for the precise quantification of its conversion into other lipids like triacylglycerols and phospholipids (B1166683), providing a dynamic view of its metabolic role.

Proteomics and Interactomics: Future studies may employ chemical biology approaches to identify proteins that preferentially bind to 1,3-Dimyristoyl-glycerol. This could uncover novel effector proteins or enzymes that interact with this specific lipid isomer, moving beyond its known role as a metabolic intermediate.

| Omics Technology | Application to 1,3-Dimyristoyl-glycerol Research | Potential Insights |

|---|---|---|

| Lipidomics | Accurate quantification of 1,3-Dimyristoyl-glycerol and other lipid isomers in cells and tissues. | Reveals changes in lipid levels in response to stimuli or in disease states. |

| Transcriptomics | Analysis of gene expression for enzymes involved in glycerolipid metabolism (e.g., DGAT, lipases). | Identifies genetic regulation of 1,3-Dimyristoyl-glycerol synthesis and turnover. |

| Proteomics | Quantification of protein levels of metabolic enzymes; identification of post-translational modifications. | Correlates enzyme abundance with metabolic activity. |

| Metabolomics/Flux Analysis | Tracing the metabolic fate of isotope-labeled 1,3-Dimyristoyl-glycerol precursors. | Quantifies flux through metabolic pathways (e.g., to TAG storage vs. hydrolysis). |

Q & A

Q. What are the established synthetic routes for 1,3-Dimyristoyl-glycerol, and how can researchers optimize reaction yields?

1,3-Dimyristoyl-glycerol is typically synthesized via acylation of glycerol with myristoyl (C14:0) acyl donors. A common method involves reacting isopropylideneglycerol (a protected glycerol derivative) with methyl myristate under basic conditions, followed by deprotection to yield the final product . For optimization:

- Use anhydrous conditions to prevent hydrolysis of acyl chlorides.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purify intermediates using column chromatography with silica gel and a hexane/ethyl acetate gradient.

Yields >90% are achievable with stoichiometric control and high-purity reagents .

Q. How should researchers characterize the purity and structural identity of 1,3-Dimyristoyl-glycerol?

Key analytical methods include:

- TLC-FID (Thin-Layer Chromatography with Flame Ionization Detection): Resolves lipid classes and confirms purity (>98%) .

- NMR (¹H and ¹³C): Identifies acyl chain positions (sn-1 and sn-3) via characteristic glycerol backbone proton shifts (δ 4.1–4.3 ppm for sn-2) and carbonyl signals (δ 172–174 ppm) .

- Mass Spectrometry (ESI-MS or MALDI-TOF): Validates molecular weight (C₃₁H₆₀O₅, [M+H]⁺ m/z 537.4) .

Q. What solvent systems are suitable for solubilizing 1,3-Dimyristoyl-glycerol in experimental setups?

- Primary solvents: Chloroform, methyl acetate, or dichloromethane (solubility >50 mg/mL) .

- For aqueous dispersion: Use ethanol or isopropanol as co-solvents (5–10% v/v) to prepare lipid films for hydration studies .

Avoid polar solvents like water or methanol, as the compound exhibits limited solubility (<1 mg/mL) .

Advanced Research Questions

Q. How does 1,3-Dimyristoyl-glycerol influence lipid bilayer dynamics compared to 1,2-diacylglycerols?

1,3-Dimyristoyl-glycerol lacks a polar headgroup, reducing its integration into phospholipid bilayers. Key findings:

- Membrane fluidity: Increases disorder in DMPC (1,2-dimyristoyl phosphatidylcholine) bilayers due to asymmetric acyl packing, observed via fluorescence anisotropy (DPH probe) .

- Phase behavior: Lowers the main phase transition temperature (Tₘ) of DMPC by 2–4°C, as shown by differential scanning calorimetry (DSC) .

Applications: Study lipid asymmetry in model membranes or drug delivery systems .

Q. What experimental strategies can resolve discrepancies in thermal stability data for 1,3-Dimyristoyl-glycerol across studies?

Reported decomposition temperatures range from 150–180°C. To address variability:

- Standardize DSC protocols: Use heating rates ≤2°C/min under inert gas (N₂/Ar) to minimize oxidative degradation .

- Validate purity: Impurities like free fatty acids (e.g., myristic acid) lower observed stability. Confirm purity via TLC-FID or GC-MS .

- Control hydration: Anhydrous samples exhibit higher thermal stability than hydrated forms .

Q. How can researchers leverage 1,3-Dimyristoyl-glycerol to study lipid-protein interactions in enzymatic assays?

The compound serves as a substrate or inhibitor for lipases and acyltransferases:

- Lipase activity assays: Monitor hydrolysis using pH-stat titration or fluorescent probes (e.g., PNP-myristate) .

- Competitive inhibition: Compare kinetics with 1,2-diacylglycerols to assess enzyme stereospecificity (e.g., pancreatic lipase) .

Protocol tip: Use sonication to prepare micellar dispersions for homogeneous enzyme access .

Q. What are the challenges in crystallizing 1,3-Dimyristoyl-glycerol, and how can they be mitigated?

Crystallization challenges arise from its flexible glycerol backbone and asymmetric structure:

- Solvent selection: Use slow-evaporation methods with tert-butyl methyl ether/hexane mixtures (1:3 v/v) .

- Temperature gradients: Cool samples from 40°C to 4°C at 0.5°C/hour to promote crystal nucleation .

- Characterization: Confirm crystal structure via X-ray diffraction (expected space group P2₁) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.